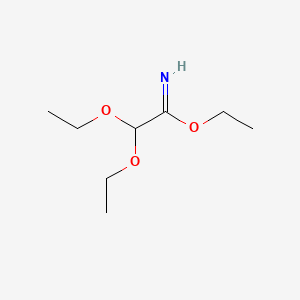

Ethyl 2,2-diethoxyacetimidate

CAS No.: 71648-28-7

Cat. No.: VC3794707

Molecular Formula: C8H17NO3

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71648-28-7 |

|---|---|

| Molecular Formula | C8H17NO3 |

| Molecular Weight | 175.23 g/mol |

| IUPAC Name | ethyl 2,2-diethoxyethanimidate |

| Standard InChI | InChI=1S/C8H17NO3/c1-4-10-7(9)8(11-5-2)12-6-3/h8-9H,4-6H2,1-3H3 |

| Standard InChI Key | VCJBDFPSHPBLAO-UHFFFAOYSA-N |

| SMILES | CCOC(C(=N)OCC)OCC |

| Canonical SMILES | CCOC(C(=N)OCC)OCC |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Ethyl 2,2-diethoxyacetimidate belongs to the class of imidate esters, featuring a central acetimidate core substituted with two ethoxy groups and an ethyl ester. The imidate group () confers nucleophilic reactivity at the nitrogen and electrophilic character at the adjacent carbon, enabling diverse transformations. The ethoxy substituents enhance solubility in polar aprotic solvents while stabilizing the molecule through steric and electronic effects .

Physical Characteristics

Key physicochemical parameters include:

-

Refractive Index: 1.427

The compound’s low density and moderate boiling point suggest utility in liquid-phase reactions, while its flash point indicates flammability risks requiring careful handling.

Spectroscopic Data

Though specific spectral data (e.g., NMR, IR) are absent in the provided sources, analogous imidates typically show distinct NMR signals for ethoxy groups (δ 1.2–1.4 ppm for , δ 3.4–4.0 ppm for ) and a characteristic NMR peak for the imidate carbon near δ 160 ppm .

Synthetic Methodologies

Historical Synthesis (McElvain and Clarke, 1947)

The original synthesis involves reacting ethyl acetimidate with triethyl orthoformate in the presence of an acid catalyst . This one-pot acetalization-imidation process yields ethyl 2,2-diethoxyacetimidate with moderate efficiency. The reaction mechanism proceeds via protonation of the orthoformate, followed by nucleophilic attack by the imidate nitrogen and subsequent elimination of ethanol .

Modern Adaptations

Recent protocols optimize yield and purity by employing toluene-4-sulfonic acid (TsOH) or HSO as catalysts in ethanol or 1,2-dimethoxyethane . For example, a 61% yield was achieved using TsOH in ethanol under reflux . Key steps include:

-

Dissolving ethyl pyruvate in ethanol.

-

Adding triethyl orthoformate and TsOH.

-

Distilling off ethyl formate byproduct.

-

Neutralizing with triethanolamine and purifying via vacuum distillation .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The imidate nitrogen acts as a nucleophile, reacting with electrophiles such as alkyl halides or carbonyl compounds. For instance, in the synthesis of heterocycles, methyl 2,2-diethoxyacetimidate (a structural analog) reacts with amines to form imidazo[4,5-b]pyridines . Similar reactivity is expected for the ethyl variant:

This pathway highlights its utility in constructing nitrogen-containing aromatics .

Acid-Catalyzed Hydrolysis

Under acidic conditions, the ethoxy groups hydrolyze to regenerate the parent carbonyl compound. For example, treatment with HCl yields glyoxylic acid derivatives, valuable in peptide synthesis :

Applications in Organic Synthesis

Heterocycle Formation

Ethyl 2,2-diethoxyacetimidate serves as a precursor to imidazoles and pyridines. In one application, reacting it with N-methylpyridine-2,3-diamine yielded 2-(diethoxymethyl)-1-methyl-1H-imidazo[4,5-b]pyridine in 39.5% yield . Such heterocycles are pivotal in pharmaceuticals and agrochemicals.

Protective Group Strategy

The diethoxy groups protect carbonyl functionalities during multi-step syntheses. For instance, in peptide coupling, the imidate temporarily masks amino groups, preventing undesired side reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume